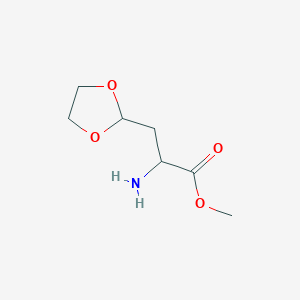

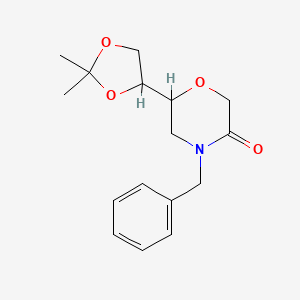

methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

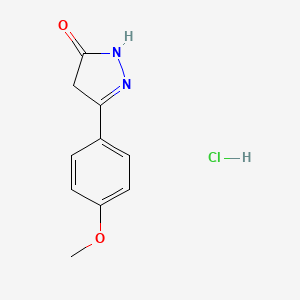

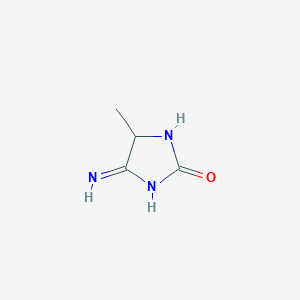

“Methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate” is a complex organic compound. It contains an amino group (-NH2), a methyl ester group (-COOCH3), and a 1,3-dioxolane ring. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or ring-closing reactions . The amino group could be introduced through amination reactions, and the ester group could be formed through esterification .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,3-dioxolane ring is a five-membered ring with two oxygen atoms . The amino and ester groups are likely to be attached to the carbon atoms on the ring .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of the amino, ester, and 1,3-dioxolane groups. For instance, the amino group could participate in acid-base reactions, the ester group could undergo hydrolysis or transesterification, and the 1,3-dioxolane ring could be opened under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and ester groups could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Applications De Recherche Scientifique

- Examples of successful chiral drug intermediate synthesis via biocatalysis include sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat .

- These probes enable specific detection of cysteine over homocysteine and glutathione, making them valuable tools for biological sensing and imaging .

- In vitro studies evaluated its anticancer activity against human cell lines (e.g., breast adenocarcinoma, melanoma, colorectal carcinoma) and mouse tumor cell lines (e.g., breast carcinoma, melanoma, colon carcinoma) .

- These solvents offer environmentally friendly alternatives to traditional organic solvents, addressing challenges related to sustainability and toxicity .

- Microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II, involves the use of methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate .

- This compound participates in the preparation of fluorinated spirobenzofuran piperidines, which may have applications as S1 receptor ligands .

Chiral Drug Synthesis

Fluorescent Probe Development

Antitumor Agents

Bio-Based Solvents

Regio-Selective Indole Derivatives

Calmodulin Kinase II Inhibitor Synthesis

Spirobenzofuran Piperidines

High-Value Chemical Synthesis

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could be a fire hazard. It could also be harmful or toxic if ingested, inhaled, or comes into contact with skin .

Propriétés

IUPAC Name |

methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-10-7(9)5(8)4-6-11-2-3-12-6/h5-6H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJKLGQSXHLKCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1OCCO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6602805.png)

![1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride](/img/structure/B6602849.png)

![methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride](/img/structure/B6602857.png)

![tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6602891.png)